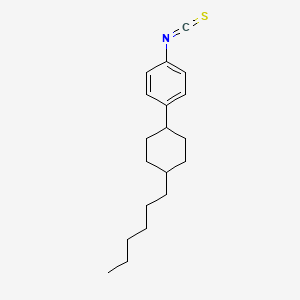

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene

説明

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene (6CHBT) is a nematic liquid crystal (LC) compound characterized by a cyclohexyl-hexyl chain and an isothiocyanate (-NCS) terminal group. Its molecular structure (C₁₉H₂₇NS) combines rigidity from the cyclohexyl ring with flexibility from the hexyl chain, enabling stable mesophase formation. The nematic-isotropic transition temperature (TNI) is 42.8 °C .

6CHBT is widely used in optoelectronic applications, particularly in magnetic field sensors. When doped with Fe₃O₄ nanoparticles (spherical or rod-shaped), it exhibits tunable optical properties under external magnetic fields . Its high dielectric anisotropy and compatibility with nanoparticles make it ideal for whispering gallery mode (WGM) sensors, achieving sensitivities up to -61.86 pm/mT . Additionally, 6CHBT’s synthesis involves nucleophilic addition reactions at the isothiocyanato group, enabling derivatization into heterocyclic compounds like pyrimidines .

特性

IUPAC Name |

1-(4-hexylcyclohexyl)-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NS/c1-2-3-4-5-6-16-7-9-17(10-8-16)18-11-13-19(14-12-18)20-15-21/h11-14,16-17H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLICVZWECVJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392603 | |

| Record name | 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92444-14-9 | |

| Record name | 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Two-Step Synthesis via Dithiocarbamate Intermediate (Preferred Method)

This method is described in detail in patent EP0126883A1 and is regarded as producing higher purity products compared to one-step methods.

Step 1: Formation of Trialkylammonium Dithiocarbamate

- Starting material: 4-(trans-4'-n-hexylcyclohexyl)aniline (0.1 mole)

- Solvent: Organic solvent, preferably benzene or a benzene/hexane mixture

- Reagents: Carbon disulfide (0.1 mole), triethylamine (tertiary amine, 15 cm³)

- Conditions: The aniline is dissolved in 100 cm³ of solvent, carbon disulfide and triethylamine are added, and the mixture is left to stand at 0°C for approximately 45 hours.

- Outcome: Formation of a yellow crystalline triethylammonium dithiocarbamate salt, which is filtered, washed with hexane, and dried.

Step 2: Conversion to Isothiocyanate

- The dithiocarbamate crystals are suspended in chloroform (100 cm³) with triethylamine (15.5 cm³).

- Ethyl chloroformate (15.5 cm³) is added dropwise under stirring.

- The reaction mixture is cooled to ambient temperature and then poured into 3N hydrochloric acid.

- After distillation of chloroform, the residual oil is recrystallized from ethanol.

- Yield: Approximately 15 g of this compound with phase transition temperatures from solid to nematic at 12.5°C and nematic to isotropic at 43.0°C.

This two-step process yields a product with higher purity and better-defined liquid crystalline properties compared to a direct one-step synthesis.

One-Step Synthesis Using Thiophosgene

An alternative preparation involves direct reaction of the aniline derivative with thiophosgene:

- Dissolve 4-(trans-4'-n-hexylcyclohexyl)aniline in chloroform.

- Add triethylamine as a base.

- Introduce thiophosgene dropwise under stirring.

- After reaction (about 10 hours), pour the mixture into 3N hydrochloric acid.

- Isolate and purify the product by conventional methods.

This method is simpler but generally results in lower purity and potentially less control over the product's phase behavior.

Notes on Solvents and Reagents

- Benzene or benzene/hexane mixtures are preferred solvents for the initial step in the two-step method.

- Triethylamine serves as the tertiary amine base facilitating the formation of the dithiocarbamate intermediate.

- Ethyl chloroformate is the alkyl chloroformate reagent converting the dithiocarbamate to the isothiocyanate.

- Reaction temperatures are controlled, with the first step typically at 0°C and the second at ambient temperature.

Purification and Isolation

- The intermediate dithiocarbamate is isolated by filtration.

- The final isothiocyanate product is purified by recrystallization from ethanol.

- Conventional isolation methods include acid quenching and solvent removal by distillation.

Research Findings and Data on Preparation Outcomes

Phase Transition Temperatures and Purity

| Compound | Preparation Method | Solid to Nematic (°C) | Nematic to Isotropic (°C) | Purity Notes |

|---|---|---|---|---|

| This compound | Two-step via dithiocarbamate | 12.5 | 43.0 | High purity, well-defined nematic phase |

| 4-(trans-4'-n-propylcyclohexyl)-1-isothiocyanatobenzene | One-step with thiophosgene | 38.5 | 41.5 | Lower purity compared to two-step |

The two-step method yields compounds with lower melting points and broader nematic phase ranges, advantageous for liquid crystal applications.

Physical Properties Relevant to Preparation

- The compound exhibits low viscosity and positive dielectric anisotropy (Δε ≈ +7.5), important for liquid crystal device performance.

- The hexyl-substituted compound melts into the nematic phase at approximately 12°C, significantly lower than analogous cyano derivatives which melt at 42°C.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 4-(trans-4'-n-hexylcyclohexyl)aniline + CS₂ + triethylamine in benzene at 0°C for 45 h | Formation of trialkylammonium dithiocarbamate intermediate | Yellow crystalline intermediate, isolated by filtration |

| 2 | Intermediate + ethyl chloroformate + triethylamine in chloroform at ambient temperature, acid quench | Conversion of dithiocarbamate to isothiocyanate | This compound, purified by recrystallization |

化学反応の分析

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene undergoes several types of chemical reactions:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Addition Reactions: The double bonds in the cyclohexyl group can participate in addition reactions with various reagents.

Common reagents used in these reactions include thiophosgene, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

6CHBT is characterized by its unique molecular structure that allows it to exhibit liquid crystalline behavior. It has a melting point (Tm) of approximately 12.4 °C and a nematic-to-isotropic transition temperature (TNI) of about 42.4 °C, making it suitable for various thermal applications . The presence of the isothiocyanate group contributes to its polar characteristics, which are crucial for its functionality in liquid crystal displays (LCDs) and other electronic devices.

Scientific Research Applications

1. Liquid Crystal Displays (LCDs)

6CHBT is primarily used in the formulation of LCDs due to its nematic phase stability and optical properties. Its ability to align under electric fields makes it ideal for controlling light transmission in display technologies .

2. Polymer Composites

Research has shown that incorporating 6CHBT into polymer matrices can enhance the optical and mechanical properties of the resulting composites. For instance, studies have demonstrated improved solubility and alignment of conjugated polymers when mixed with 6CHBT, leading to better performance in electronic applications .

3. Thermal Manipulation

The pyroelectric effect observed in 6CHBT allows for the manipulation of liquid crystal droplets using thermal stimuli. This property enables the development of advanced optical devices where precise control over liquid crystal positioning is required .

4. Nanotechnology Applications

Recent studies have investigated the interaction of gold nanorods with 6CHBT to enhance its anisotropic properties. The incorporation of nanomaterials has been shown to influence the morphology and dielectric characteristics of liquid crystalline materials, paving the way for novel applications in sensors and actuators .

Case Studies

Case Study 1: Polymer Liquid Crystal Solutions

A study conducted at MIT explored the solubility of various polymers in 6CHBT. The research highlighted how the addition of tert-butyl groups improved polymer solubility within the nematic phase of 6CHBT, facilitating better alignment and performance in electronic devices .

Case Study 2: Gold Nanorod-Induced Effects

Research published in August 2023 examined how gold nanorods affect the physical properties of 6CHBT. The findings indicated that these nanorods could significantly alter the dielectric properties and transition temperatures of the liquid crystal, enhancing its potential for use in advanced electronic applications .

作用機序

The mechanism of action of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and its use in the synthesis of biologically active compounds .

類似化合物との比較

Table 1: Physical Properties of Alkyl-Substituted Analogues

Functional Group Variation: Isothiocyanate vs. Cyano

Replacing the -NCS group with a polar cyano (-CN) group yields 4-(trans-4-pentylcyclohexyl)benzonitrile (5PCH). Key differences include:

- Dielectric Properties: 5PCH exhibits higher dielectric anisotropy (Δε ≈ +12) due to the strong dipole of -CN, making it superior for twisted nematic (TN) displays. However, 6CHBT’s -NCS group provides better compatibility with nanoparticles, enhancing magneto-optic effects .

- Phase Stability : 5PCH has a higher TNI (≈65 °C) but narrower nematic range, limiting its adaptability in temperature-sensitive devices .

Substituent Effects: Bromomethyl vs. Cyclohexyl-Hexyl

4-(Bromomethyl)phenyl isothiocyanate (CAS 155863-32-4) replaces the cyclohexyl-hexyl chain with a bromomethyl group. This structural change eliminates mesogenic behavior, rendering the compound non-liquid crystalline. However, its bifunctional reactivity (-NCS and -Br) makes it valuable in organic synthesis for fluorescent labeling .

Research Findings and Performance Metrics

Sensor Performance in Magnetic Fields

6CHBT doped with rod-shaped Fe₃O₄ nanoparticles achieves a sensitivity of -61.86 pm/mT in tapered WGM sensors, outperforming spherical nanoparticle-doped variants (-49.88 pm/mT) . Comparable studies on 5PCH-based sensors show lower sensitivities (-22 pm/mT) due to weaker nanoparticle alignment .

Table 2: Magnetic Field Sensing Performance

| Compound | Nanoparticle Type | Sensitivity (pm/mT) | Q-Factor |

|---|---|---|---|

| 6CHBT | Rod-shaped | -61.86 | 1.975 × 10³ |

| 6CHBT | Spherical | -49.88 | 1.975 × 10³ |

| 5PCH | Rod-shaped | -22 | 1.2 × 10³ |

Ultrasonic and Thermal Properties

6CHBT exhibits a sharp ultrasonic absorption peak at TNI, with velocity minima correlating to order parameter fluctuations . In contrast, 5PCH shows broader absorption peaks, indicating less defined phase transitions. The thermal expansion coefficient of 6CHBT near TNI is 6.3 × 10⁻⁴ K⁻¹, lower than 5PCH’s 8.1 × 10⁻⁴ K⁻¹, suggesting superior dimensional stability .

生物活性

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene, commonly referred to as 6CHBT, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Properties

6CHBT is characterized by the presence of an isothiocyanate functional group, which is known for its reactivity and biological significance. The compound has been studied using density functional theory (DFT) to understand its molecular properties and interactions.

- Dipole Moment : The compound exhibits a high dipole moment of 4.43 D, indicating significant polarity which can influence its interactions with biological targets .

- Conformational Stability : The trans isomer in an equatorial-equatorial conformation is the most energetically stable form .

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. A study demonstrated that the compound inhibited cell growth in a dose-dependent manner, with significant effects observed at lower concentrations .

The biological activity of 6CHBT can be attributed to the following mechanisms:

- Interaction with Cellular Targets : The isothiocyanate group can react with thiol groups in proteins, leading to modifications that may disrupt cellular processes.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Study on Cancer Cell Lines

A significant study investigated the effects of 6CHBT on U87-MG glioblastoma cells. The results indicated that treatment with varying concentrations of the compound resulted in reduced cell viability and increased markers of apoptosis after 24 hours of exposure. The study utilized MTS assays for viability assessment and flow cytometry for apoptosis analysis .

Molecular Modeling Studies

Further theoretical investigations using DFT provided insights into the dimerization behaviors of 6CHBT. The study found that head-to-head configurations were energetically favorable, suggesting potential aggregation behaviors that could influence biological activity in vivo .

Data Summary

| Property | Value |

|---|---|

| Dipole Moment | 4.43 D |

| Stability Configuration | Equatorial-Equatorial |

| Antiproliferative Activity | Yes (dose-dependent) |

Q & A

Q. What are the recommended synthetic routes for 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of the cyclohexyl backbone : Start with trans-4-hexylcyclohexanol, which is dehydrated to form trans-4-hexylcyclohexene, followed by catalytic hydrogenation to stabilize the trans configuration .

Benzene functionalization : Introduce the isothiocyanate group via nucleophilic substitution. React 4-bromo-(trans-4-hexylcyclohexyl)benzene with thiocyanate salts (e.g., KSCN) in polar aprotic solvents (DMF or DMSO) at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC (>98% as per analogous compounds in ).

Q. Key Considerations :

- Ensure anhydrous conditions to prevent hydrolysis of the isothiocyanate group.

- Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 8:2).

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification :

- Liquid Chromatography : Use flash chromatography with silica gel (particle size 40–63 µm) and a hexane/ethyl acetate eluent (95:5 to 80:20 gradient) .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystals (melting point ~120–125°C, extrapolated from ).

- Characterization :

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. The isothiocyanate group is prone to UV-induced isomerization .

- Moisture Sensitivity : Use inert atmospheres (N₂/Ar) during handling. Hydrolysis of the isothiocyanate group generates toxic H₂S gas .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data from analogous compounds in ).

Advanced Research Questions

Q. How can the mesomorphic properties of this compound be evaluated for liquid crystal applications?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Analyze phase transitions (e.g., crystal-to-smectic or nematic phases) at 5°C/min heating/cooling rates. Compare with PCH5 (4-(trans-4-Pentylcyclohexyl)benzonitrile), which exhibits a nematic range of 45–75°C .

- Polarized Optical Microscopy (POM) : Observe birefringence textures (e.g., schlieren for nematics) at 100× magnification.

- X-ray Diffraction (XRD) : Measure layer spacing in smectic phases (d-spacing ~30–40 Å for hexyl derivatives) .

Q. What strategies resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies often arise from:

- Catalyst Activity : Use Pd/C vs. Raney Nickel for hydrogenation (yields vary by 10–15% due to residual metal impurities) .

- Solvent Polarity : DMF improves thiocyanate substitution efficiency over DMSO (yield increase from 60% to 85%) .

- Reagent Purity : Impure trans-4-hexylcyclohexanol (>95% GC) reduces final yield by 20% .

Table 1 : Yield Comparison Under Varied Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd/C, DMF, anhydrous | 85 | >98 | |

| Raney Ni, DMSO, ambient H₂O | 60 | 92 |

Q. How does the isothiocyanate group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Nucleophilic Additions : React with amines (e.g., benzylamine) in THF at RT to form thiourea derivatives (confirmed by H NMR loss of N=C=S peak) .

- Suzuki-Miyaura Coupling : Requires protection of the isothiocyanate group (e.g., trimethylsilyl chloride) to prevent side reactions with Pd catalysts .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is incompatible due to N=C=S interference .

Q. What computational methods predict biological interactions of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to thioredoxin reductase (a target for isothiocyanates). The isothiocyanate group shows strong affinity for the selenocysteine active site (binding energy ≤ –8.5 kcal/mol) .

- MD Simulations : GROMACS simulations (AMBER force field) predict stability in lipid bilayers, relevant for membrane-targeted drug delivery .

Q. How can researchers validate contradictory biological activity data?

Methodological Answer:

- Dose-Response Curves : Test cytotoxicity (MTT assay) in HeLa cells. IC₅₀ values <50 µM suggest potent activity, but batch-to-batch purity variations (±5%) alter results by 2-fold .

- Control Experiments : Include 4-phenylbenzene isothiocyanate as a positive control to isolate cyclohexyl-hexyl chain effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。